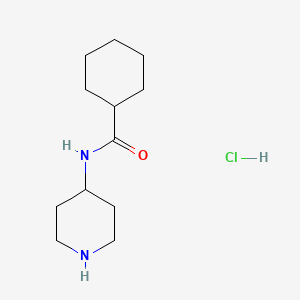![molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9](/img/structure/B1344308.png)
Furo[3,2-c]pyridin-4-amine
Overview
Description
Furo[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Furo[3,2-c]pyridin-4-amine has been identified as a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4 . BRD4 is a member of the BET family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone tails. These proteins play crucial roles in gene transcription regulation, cell cycle progression, and inflammation .
Mode of Action
The compound binds potently to the BRD4 BD2, displaying a high degree of selectivity over the first bromodomain (BD1) of BRD4 . This selective binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4-regulated genes .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. BRD4 is involved in the regulation of several key cellular processes, including cell cycle progression, apoptosis, and inflammation. By inhibiting BRD4, the compound can potentially modulate these pathways, leading to downstream effects such as cell cycle arrest, apoptosis induction, or inflammation suppression .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is BBB permeant, indicating good bioavailability . The compound is also predicted to have a good skin permeation coefficient .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression profiles, resulting in altered cellular behaviors such as reduced proliferation or increased apoptosis . In addition, the compound has shown potent antiproliferative activity against multiple tumor cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
Furo[3,2-c]pyridin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of bromodomain-containing proteins, specifically the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family . This interaction is crucial as it influences the regulation of gene expression by modulating the acetylation of histones. The compound binds to the acetyl-lysine recognition pocket of the BD2 domain, thereby inhibiting its activity and affecting the transcriptional regulation of target genes.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been shown to exert antiproliferative activity against multiple tumor cell lines, including acute myeloid leukemia cells . The compound influences cell function by modulating cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound affects gene expression by inhibiting the activity of bromodomain-containing proteins, leading to changes in the transcriptional landscape of the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the BD2 domain of bromodomain-containing proteins . This binding inhibits the interaction between the BD2 domain and acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific gene loci. As a result, the compound modulates gene expression by altering the acetylation status of histones and affecting the transcriptional regulation of target genes. Additionally, this compound may also interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good metabolic stability in vitro, which suggests that it maintains its activity over extended periods . Its stability and degradation in vivo may vary depending on the specific experimental conditions and the biological system being studied. Long-term effects on cellular function have been observed, particularly in studies involving tumor cell lines, where prolonged exposure to the compound leads to sustained antiproliferative activity and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of tumor growth . At high doses, this compound may also exhibit toxic or adverse effects, including potential off-target interactions and toxicity to normal tissues. Therefore, careful optimization of dosage is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are subsequently excreted from the body. The specific enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have favorable pharmacokinetic properties for central nervous system applications. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its lipophilicity, which affects its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on gene expression by interacting with bromodomain-containing proteins . The compound may also localize to other subcellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These interactions direct this compound to specific compartments or organelles, where it can modulate the activity and function of target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,2-c]pyridin-4-amine can be synthesized through several synthetic routes. One common method involves the cyclization of 2-furanaldehyde with appropriate amine derivatives under specific conditions. For instance, the reaction of 2-furanaldehyde with an amine in the presence of a catalyst such as sodium ethoxide can yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridin-4-one, while reduction could produce various amine derivatives .
Scientific Research Applications
Furo[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: This compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Furo[3,2-c]pyridin-4-amine can be compared with other similar compounds such as:
Furo[2,3-c]pyridine: Another fused heterocyclic compound with different biological activities.
Pyrido[3,2-d]pyrimidine: Known for its anticancer properties.
Furo[3,2-d]pyrimidine: Exhibits various pharmacological activities.
This compound is unique due to its specific ring structure and the resulting biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
furo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQAUYDCYPLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627437 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33007-09-9 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural modifications made to furo[3,2-c]pyridin-4-amine in this study, and how do they relate to the observed antibacterial activity?
A1: The research focuses on synthesizing amide analogues of this compound and evaluating their antibacterial potential []. The study specifically explores the impact of introducing various aromatic and heterocyclic moieties to the amine group of the parent compound. This structure-activity relationship (SAR) study revealed that the presence of specific groups, such as 1-methyl-pyrrole, 1-methyl indole, and quinoline, significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria []. These findings suggest that the size and electronic properties of the substituents at the 4-amino position play a crucial role in determining the antibacterial efficacy of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
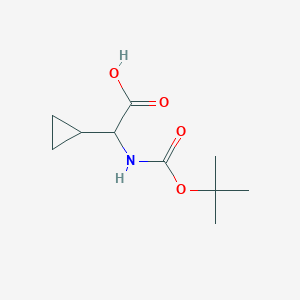
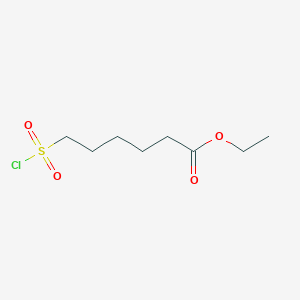

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
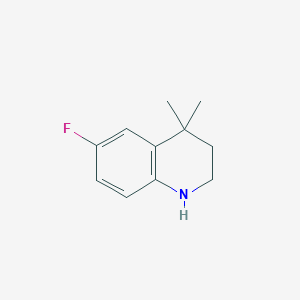
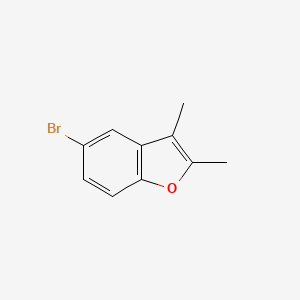
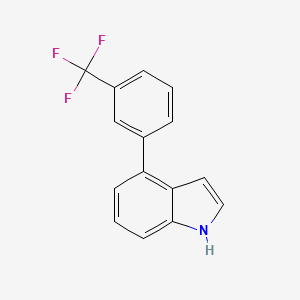
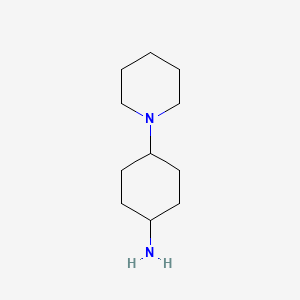
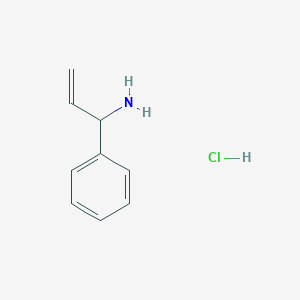
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
